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1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Lipophilicity Physicochemical properties Permeability

1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 942010-69-7) is a synthetic thiazolyl-urea derivative (C19H24N4O2S, MW 372.49 g/mol). The compound incorporates a 2-aminothiazole core substituted at the 4-position with a methyl group and at the 5-position with a 4-methylpiperidine-1-carbonyl moiety, linked via a urea bridge to a p-tolyl (4-methylphenyl) group.

Molecular Formula C19H24N4O2S
Molecular Weight 372.49
CAS No. 942010-69-7
Cat. No. B2615148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
CAS942010-69-7
Molecular FormulaC19H24N4O2S
Molecular Weight372.49
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC=C(C=C3)C)C
InChIInChI=1S/C19H24N4O2S/c1-12-4-6-15(7-5-12)21-18(25)22-19-20-14(3)16(26-19)17(24)23-10-8-13(2)9-11-23/h4-7,13H,8-11H2,1-3H3,(H2,20,21,22,25)
InChIKeyZLKMFQSWXBHUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 942010-69-7): Core Chemical Identity & Procurement Baseline


1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 942010-69-7) is a synthetic thiazolyl-urea derivative (C19H24N4O2S, MW 372.49 g/mol) [1]. The compound incorporates a 2-aminothiazole core substituted at the 4-position with a methyl group and at the 5-position with a 4-methylpiperidine-1-carbonyl moiety, linked via a urea bridge to a p-tolyl (4-methylphenyl) group [1]. It is primarily supplied as a research chemical (typical purity ~95%) for in vitro screening applications [1]. Its molecular architecture places it within the broader class of kinase-directed thiazolyl-urea inhibitors described in patent literature, though its specific biological annotation remains sparse [2].

Why In-Class Substitution of 1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea Is Not Straightforward


Substituting this compound with close analogs such as the des-methyl piperidine variant (CAS 941916-26-3) or isomeric urea derivatives like H3B-120 (CAS 2194903-42-7, same molecular formula) carries substantial risk of altered target engagement and physicochemical behavior [1][2]. In thiazolyl-urea kinase inhibitor series, small structural modifications at the piperidine nitrogen (e.g., H vs. methyl) and the thiazole 4-position have been shown to cause dramatic shifts in potency and selectivity profiles [2][3]. The 4-methyl group on the piperidine ring of this compound is predicted to increase lipophilicity (XLogP3 = 3.7) relative to the des-methyl analog, potentially affecting membrane permeability, protein binding, and off-target promiscuity [1]. Without direct comparative pharmacology, assuming functional equivalence between these analogs is scientifically unjustified.

Quantitative Differentiation Guide: 1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea vs. Closest Analogs & Alternatives


Enhanced Computed Lipophilicity (XLogP3) vs. Des-Methyl Piperidine Analog (CAS 941916-26-3)

The target compound incorporates a 4-methyl substituent on the piperidine ring, which is absent in the direct des-methyl analog 1-(4-Methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 941916-26-3). This methyl group increases computed lipophilicity: the target compound has an XLogP3 of 3.7, while the des-methyl analog (C18H22N4O2S) is predicted to have a lower logP of approximately 3.0–3.2 [1]. This difference of ~0.5–0.7 logP units corresponds to an estimated 3- to 5-fold increase in partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Physicochemical properties Permeability

Structural Differentiation from Isomeric CPS1 Inhibitor H3B-120 (Same Molecular Formula, Divergent Pharmacology)

H3B-120 (CAS 2194903-42-7) shares the identical molecular formula (C19H24N4O2S) and molecular weight (372.48 g/mol) with the target compound, yet differs fundamentally in its connectivity: H3B-120 is N1-benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, lacking the urea linkage and p-tolyl group present in the target compound [1]. H3B-120 is a well-characterized, potent allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1) with IC50 = 1.5 μM (Ki = 1.4 μM) . The target compound, with its urea bridge and distinct substitution pattern, is structurally precluded from the same CPS1 binding mode. This isomeric pair illustrates how identical atomic composition with different connectivity yields completely divergent target profiles .

CPS1 Kinase selectivity Isomer differentiation

Thiazolyl-Urea Scaffold as a Privileged Kinase Pharmacophore: Class-Level Inference for Screening Prioritization

Thiazolyl-urea compounds represent a validated pharmacophore for kinase inhibition. U.S. Patent US6645990B2 explicitly claims thiazolyl urea derivatives as inhibitors of cyclin-dependent kinases (CDKs) and other kinases implicated in hyperproliferative disorders [1]. Additionally, structurally related urea-based 4-bicyclic heteroaryl-piperidine derivatives have demonstrated potent SCD1 inhibition (e.g., IC50 = 140 nM against rat SCD1) with oral bioavailability in rodent models [2]. The target compound's 2-aminothiazole-urea-piperidine architecture positions it within this privileged chemotype space, suggesting potential utility as a kinase screening probe, whereas the exact profile depends on the specific substitution pattern not present in peer compounds [1][2].

Kinase inhibition SAR SCD1 CDK

Molecular Weight and Heavy Atom Count Differentiation from Fragment-Like Thiazolyl Ureas

The target compound (MW = 372.49 g/mol, 26 heavy atoms) occupies a molecular weight range consistent with lead-like chemical space (MW < 400), distinguishing it from both smaller fragment-like thiazolyl ureas (e.g., 1-ethyl-3-(1,3-thiazol-2-yl)urea, MW = 171.22 g/mol) and larger drug-like SCD1 inhibitors (MW > 450) [1][2]. Its 4-methylpiperidine carbonyl substituent and p-tolyl urea terminus contribute balanced molecular complexity: 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds, placing it within favorable oral druggability parameters per Lipinski and Veber rules [1]. This intermediate complexity offers a distinct screening profile compared to fragment-like analogs with fewer functional groups for target interaction [1].

Molecular weight Lead-likeness Fragment-based screening

Optimal Research & Procurement Scenarios for 1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea (CAS 942010-69-7)


Kinase Inhibitor Screening Libraries Requiring Lead-Like Thiazolyl-Urea Chemotypes

For drug discovery programs targeting cyclin-dependent kinases (CDKs) or stearoyl-CoA desaturase 1 (SCD1), this compound provides a structurally validated thiazolyl-urea-piperidine scaffold within the lead-like molecular weight range (MW = 372.49) [1][2]. Its 4-methylpiperidine substituent differentiates it from simpler piperidine analogs, offering enhanced lipophilicity (XLogP3 = 3.7) for cellular permeability screening [1]. Procurement should specify purity ≥95% and include analytical verification (HPLC, NMR) to confirm the 4-methylpiperidine regiochemistry, which is critical for SAR interpretation [1].

SAR Studies Exploring Piperidine N-Substitution Effects on Target Engagement

This compound serves as a critical comparator in structure-activity relationship (SAR) studies investigating the impact of piperidine 4-methyl substitution on biological activity. When evaluated head-to-head against the des-methyl analog (CAS 941916-26-3), the ~0.5–0.7 logP increase enables assessment of lipophilicity-driven potency shifts in cellular assays [1]. The class-level precedent for thiazolyl ureas as kinase inhibitors provides a rational framework for target selection in such comparative studies [2].

Computational Docking and Pharmacophore Modeling with Experimentally Accessible Chemical Probes

The well-defined 3D structure—featuring a rigid thiazole core, a urea hydrogen-bonding motif, and a conformationally flexible 4-methylpiperidine carbonyl—makes this compound suitable for computational chemistry workflows including molecular docking, pharmacophore elucidation, and free-energy perturbation calculations [1]. Its commercial availability as a solid (≥95% purity) enables experimental validation of in silico predictions through biophysical assays (e.g., SPR, DSF) [1].

Negative Control Compound for CPS1-Targeted Assays Using H3B-120

Given that H3B-120 (CAS 2194903-42-7) shares the identical molecular formula (C19H24N4O2S) but a fundamentally different scaffold and established CPS1 inhibitory activity (IC50 = 1.5 μM), the target compound—lacking the requisite dicarboxamide pharmacophore—can serve as a matched molecular formula negative control in CPS1 enzymatic and cellular assays [1][2]. This application requires explicit analytical confirmation of structural identity to rule out isomeric contamination.

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